
1-Decyne
Overview
Description
1-Decyne is an organic compound with the molecular formula C₁₀H₁₈. It is a terminal alkyne, characterized by the presence of a carbon-carbon triple bond at the end of the carbon chain. This compound is a colorless liquid and is often used as a model substrate in organic synthesis due to its reactivity and versatility .
Preparation Methods
1-Decyne can be synthesized through several methods:
Dehydrohalogenation: This method involves the elimination of hydrogen halides from vicinal dihalides.
Corey-Fuchs Reaction: This technique involves the conversion of an aldehyde to an alkyne through a series of reactions.
In industrial settings, this compound is produced through similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Decyne undergoes various types of chemical reactions:
Hydrogenation: In the presence of a platinum catalyst, this compound can be hydrogenated to form decane.
Halogenation: The addition of halogens like bromine or chlorine to this compound results in the formation of dihaloalkanes.
Hydrohalogenation: The addition of hydrogen halides like hydrogen chloride to this compound yields haloalkanes.
Coupling Reactions: This compound participates in Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with aryl or vinyl halides.
Cycloaddition: It undergoes Huisgen cycloaddition with azides to form triazoles.
Common reagents used in these reactions include hydrogen gas, halogens, hydrogen halides, and various catalysts like palladium and copper. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
1-Decyne serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable model substrate for evaluating synthetic methodologies.
Key Reactions Involving this compound:
- Suzuki-Miyaura Coupling : This reaction involves the coupling of boronic acids with aryl halides, where this compound can act as a coupling partner to form more complex molecules.
- Sonogashira Coupling : this compound is often used in this reaction to synthesize alkynes from terminal alkynes and aryl halides, facilitating the formation of diverse organic compounds.
- Huisgen Cycloaddition : This reaction allows for the formation of 1,2,3-triazoles, where this compound can be utilized as a reactant.
- Borylation Reactions : this compound can be subjected to borylation, which is significant in forming organoboron compounds used in various synthetic pathways .
Nanotechnology
In nanotechnology, this compound has been employed to stabilize ruthenium nanoparticles through the formation of ruthenium-vinylidene interfacial bonds. This stabilization is critical for enhancing the catalytic properties of these nanoparticles in various chemical reactions .
Agricultural Chemistry
Recent studies have identified this compound as a potential allelochemical in agricultural settings. It has been observed to play a role in the survival of certain plant species, such as baobab trees in Africa. The compound's ability to influence plant interactions could lead to its application in developing natural herbicides or growth stimulants .
Food Chemistry
Research has also highlighted the formation of this compound in oxidized cottonseed oil during frying processes. Understanding its formation and behavior can help improve food safety and quality by identifying potential harmful compounds generated during cooking .
Material Science
The properties of this compound make it suitable for applications in material science, particularly in creating polymers and other materials with specific mechanical properties. Its reactivity allows it to be incorporated into polymer chains, enhancing material characteristics such as strength and flexibility.
Case Studies and Data Tables
Reaction Type | Description | Application |
---|---|---|
Suzuki-Miyaura Coupling | Coupling of boronic acids with aryl halides | Synthesis of complex organic molecules |
Sonogashira Coupling | Formation of alkynes from terminal alkynes | Development of pharmaceuticals |
Huisgen Cycloaddition | Formation of triazoles | Synthesis of bioactive compounds |
Borylation | Formation of organoboron compounds | Key step in various synthetic pathways |
Mechanism of Action
The mechanism of action of 1-decyne in various reactions involves the reactivity of the carbon-carbon triple bond. This bond can undergo addition reactions, where reagents add across the triple bond, or coupling reactions, where new carbon-carbon bonds are formed. The molecular targets and pathways depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-Decyne is similar to other terminal alkynes like 1-octyne, 1-nonyne, and 1-undecyne . its unique properties, such as its specific carbon chain length and reactivity, make it distinct. Compared to shorter alkynes, this compound has a higher boiling point and different solubility characteristics, making it suitable for specific applications in organic synthesis and material science .
Biological Activity
1-Decyne, a terminal alkyne with the chemical formula C10H18, has garnered attention for its diverse biological activities. This article delves into the various aspects of this compound's biological effects, including its role as an allelochemical, its potential therapeutic applications, and its interactions with biological systems.
This compound is characterized by a linear carbon chain with a triple bond located at the terminal position. Its structure can be represented as follows:
This compound has unique physical properties that contribute to its reactivity and biological interactions. It exhibits a boiling point of approximately 174 °C and is known for its oily and slightly fruity aroma, which can influence its applications in various fields, including cosmetics and agriculture .
Recent studies have identified this compound as a significant volatile allelochemical in the baobab tree (Adansonia digitata). The compound has been shown to inhibit the growth of competing plant species, thereby enhancing the survival of the baobab in its native habitat. The study conducted by Fujii et al. (2019) demonstrated that this compound's presence in baobab volatiles correlates with reduced germination rates in neighboring plants, indicating its potential use in natural herbicides .
Antioxidant Activity
This compound has been evaluated for its antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that it acts as a radical scavenger, effectively neutralizing free radicals and thus protecting cellular components from oxidative damage. This property may have implications for developing therapeutic agents aimed at combating oxidative stress-related diseases .
Immunomodulatory Effects
In addition to its antioxidant capabilities, this compound has been reported to activate B-lymphocytes, which play a vital role in the immune response. This activation suggests potential applications in enhancing immune function and developing immunotherapies .
Study on Baobab Volatiles
A pivotal study highlighted the role of this compound as an allelochemical. The research involved analyzing volatile compounds emitted by baobab trees and assessing their effects on neighboring plant species. The findings revealed that this compound significantly inhibited seed germination and seedling growth of various test species, underscoring its ecological importance .
Antioxidant Activity Assessment
A comprehensive analysis of this compound's antioxidant activity involved several assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests. Results indicated that this compound exhibited notable scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential utility in formulating natural antioxidant agents .
Summary Table of Biological Activities
Properties
IUPAC Name |
dec-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h1H,4-10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLHQJIJCRNRCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870766 | |
Record name | 1-Decyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Decyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19357 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
764-93-2, 27381-15-3 | |
Record name | 1-Decyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Decyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027381153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Decyne | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Decyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dec-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULR28GD98Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.